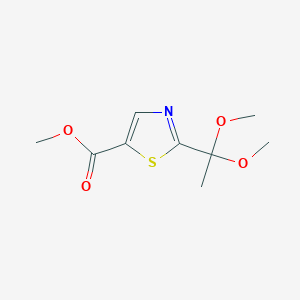

Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-9(13-3,14-4)8-10-5-6(15-8)7(11)12-2/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNXSOROAOJXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with methyl 2-bromo-2-(dimethoxyethyl)acetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the electrophilic carbon of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethoxyethyl group at position 2 of the thiazole ring can participate in nucleophilic substitutions under acidic or oxidative conditions. For example:

-

Acid-catalyzed hydrolysis : The 1,1-dimethoxyethyl moiety may undergo hydrolysis to form a ketone or aldehyde intermediate. Similar dimethoxyethyl groups in thiazole derivatives have been shown to hydrolyze in aqueous HCl or H₂SO₄ to yield carbonyl-containing products .

-

Oxidative cleavage : Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or KMnO₄ could cleave the dimethoxyethyl group, forming carboxylic acid derivatives .

Ester Hydrolysis and Functionalization

The methyl carboxylate group at position 5 is susceptible to hydrolysis, enabling derivatization:

-

Saponification : Treatment with aqueous NaOH or LiOH yields the corresponding carboxylic acid, which can be further functionalized (e.g., amidation, coupling reactions) .

-

Transesterification : Reaction with alcohols (e.g., ethanol, benzyl alcohol) in the presence of acid catalysts converts the methyl ester to bulkier esters .

Cycloaddition and Heterocycle Formation

The thiazole core participates in cycloaddition reactions to form fused heterocyclic systems:

-

1,3-Dipolar cycloadditions : Reaction with nitrilimines or diazo compounds generates pyrazole- or triazole-fused thiazoles. For example, analogs have been shown to react with nitrilimines to form spiro-intermediates that rearrange into pyrazolyl derivatives .

-

Diels-Alder reactions : The electron-deficient thiazole ring can act as a dienophile in reactions with conjugated dienes, yielding bicyclic structures .

Electrophilic Aromatic Substitution

While the thiazole ring is generally less reactive toward electrophiles than benzene, substitution can occur at position 4 (para to the carboxylate grou

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole moieties exhibit a range of biological activities, including:

- Anticancer Activity : Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate may exhibit similar properties due to its structural characteristics.

- Antimicrobial Properties : Compounds with thiazole rings often demonstrate antimicrobial activities against various pathogens. This suggests potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : Certain thiazole derivatives have been shown to inhibit specific enzymes involved in disease processes, making them candidates for drug development targeting various conditions.

Case Studies and Research Findings

Several studies have explored the applications of thiazole-containing compounds in cancer therapy and other therapeutic areas:

- Anticancer Lead Compounds : In a study focusing on synthetic anti-cancer lead compounds, researchers developed novel spliceosome modulators that demonstrated significant antitumor efficacy in vivo. These compounds modulate mRNA splicing and show promise as therapeutic agents for aggressive cancers .

- Synthetic mRNA Splicing Modulators : Another study reported the development of biologically active ester and carbamate analogs that inhibit mRNA splicing in cell-free extracts and cell-based assays. The findings suggest that modifications to thiazole derivatives can enhance their therapeutic profiles against cancer .

- In Vivo Efficacy : Initial animal studies have demonstrated the antitumor efficacy of specific thiazole derivatives, indicating their potential as effective treatments for various cancers. These studies emphasize the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dimethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : Ethyl esters (e.g., ) are more lipophilic than methyl esters, impacting bioavailability.

- Stability : Acetal (target compound) and Boc-protected () groups offer stability under specific conditions but differ in hydrolysis mechanisms.

- Bioactivity: Substituents like benzodioxolyloxy () or phenyl-cyano () may enhance target binding via π-π interactions or dipole effects, whereas the dimethoxyethyl group in the target compound provides steric shielding without hydrogen-bonding capacity.

Crystallographic and Structural Insights

- Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate: Exhibits intermolecular N–H···N hydrogen bonds, forming dimeric units .

- Target Compound : Predicted to form weaker C–H···O interactions via dimethoxyethyl oxygens, influencing crystal packing and solubility.

Biological Activity

Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate is a synthetic compound with potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate is characterized by the presence of a thiazole ring, which is known for its biological significance. The structure can be represented as follows:

Research indicates that compounds containing thiazole moieties often exhibit anticancer properties through various mechanisms, including modulation of cellular pathways and enzyme inhibition. The specific actions of methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate have not been extensively documented; however, related compounds have shown promising results in inhibiting xanthine oxidase and exhibiting cytotoxic effects against cancer cell lines.

Anticancer Activity

A study focusing on thiazole derivatives highlighted their anticancer potential against various tumor cell lines. For instance, one compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value in the low micromolar range. Such findings suggest that methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate may possess similar properties due to its structural analogies with other active thiazole compounds .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | HCT-116 | 25 |

| Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate | TBD | TBD |

Enzyme Inhibition

Thiazole derivatives are also recognized for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. In vitro studies have shown that various thiazole derivatives achieve moderate to strong inhibition of this enzyme. For example, a related compound exhibited an IC50 value of 8.1 µM against xanthine oxidase .

Table 2: Xanthine Oxidase Inhibition by Thiazole Derivatives

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Compound X | 3.6 | Strong |

| Compound Y | 8.1 | Moderate |

| Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate | TBD | TBD |

Study on Antitumor Efficacy

In a recent study evaluating a series of thiazole derivatives for their antitumor efficacy, researchers synthesized methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate alongside other analogs. The study utilized an MTT assay to assess cell viability in response to treatment. Preliminary results indicated that compounds with similar thiazole structures exhibited significant reductions in cell viability across multiple cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of thiazole derivatives to target proteins involved in cancer progression. These studies suggest that methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate could interact favorably with specific active sites on target enzymes or receptors .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of α-haloketones with thioureas or thioamides, followed by functionalization of the thiazole core. For example, analogous compounds like ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate are synthesized via Hantzsch thiazole synthesis, where temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) critically affect reaction efficiency .

- Key variables : Optimize pH (neutral to mildly acidic), use catalysts like triethylamine, and control stoichiometry of the 1,1-dimethoxyethyl moiety to minimize side products .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization of this compound?

- Techniques :

- NMR : and NMR identify substituent positioning and confirm ester/ether functionalities. For example, the methyl ester group typically resonates at δ 3.8–4.0 ppm in NMR .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain. The thiazole ring typically shows planarity deviations < 0.05 Å .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization steps during synthesis be addressed?

- Approach : Use directing groups (e.g., tert-butoxycarbonyl) to control cyclization sites. Computational modeling (DFT) predicts transition states to optimize reaction pathways. For instance, steric hindrance from the 1,1-dimethoxyethyl group may require bulky bases (e.g., DBU) to enhance regioselectivity .

- Validation : Monitor intermediates via TLC and in situ IR spectroscopy to track regiochemical outcomes .

Q. How can contradictions in reported biological activity data across studies be resolved?

- Strategies :

- Dose-response standardization : Ensure consistent molar concentrations (e.g., 1–100 µM) and cell lines (e.g., HeLa vs. HEK293) .

- Assay validation : Compare results under identical conditions (e.g., pH 7.4, 37°C) and use positive controls (e.g., cisplatin for cytotoxicity assays) .

- Meta-analysis : Pool data from multiple studies using tools like Prism to identify outliers or confounding variables .

Q. What computational methods predict the compound’s interactions with biological targets?

- Tools :

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using the thiazole ring as a hydrogen-bond acceptor. Predicted collision cross-section (CCS) values (e.g., 135–145 Ų) correlate with membrane permeability .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on key residues (e.g., Ser/Thr kinases) .

Q. What are the stability and recommended storage conditions for this compound?

- Guidelines :

- Stability : Hydrolytic sensitivity of the ester group necessitates storage at −20°C under inert gas (N). Monitor degradation via HPLC every 6 months .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into toxic byproducts (e.g., CO, NO) .

Q. How can derivatives of this compound be designed to enhance bioactivity?

- Design principles :

- Bioisosteric replacement : Substitute the dimethoxyethyl group with trifluoromethyl (increases lipophilicity) or carboxylate (enhances solubility) .

- SAR studies : Systematic variation of substituents (e.g., halogenation at C4) improves antimicrobial IC values. For example, bromine substitution in analogous thiazoles boosts activity against S. aureus by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.